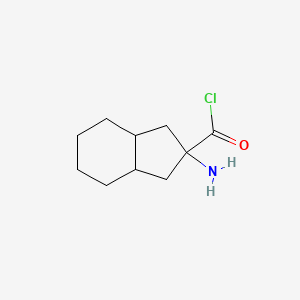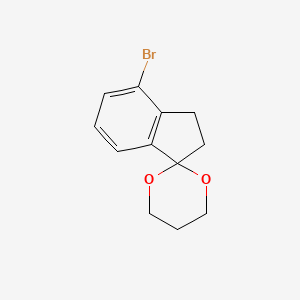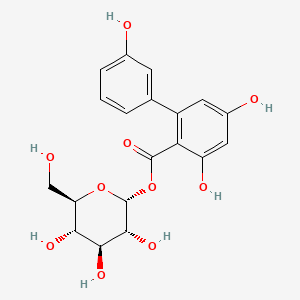
alpha-D-Glucopyranose, 1-(3,3',5-trihydroxy(1,1'-biphenyl)-2-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) is a complex organic compound that combines a glucopyranose sugar moiety with a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Glycosylation: The glucopyranose moiety can be attached to the biphenyl structure through a glycosylation reaction using a glycosyl donor and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Used in the development of new materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism of action of alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) involves its interaction with specific molecular targets and pathways. The glucopyranose moiety may interact with carbohydrate-binding proteins, while the biphenyl structure may interact with hydrophobic regions of biomolecules. These interactions can modulate various biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Beta-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate): Similar structure but different stereochemistry.
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-4-carboxylate): Similar structure but different position of the carboxylate group.
Uniqueness
Alpha-D-Glucopyranose, 1-(3,3’,5-trihydroxy(1,1’-biphenyl)-2-carboxylate) is unique due to its specific combination of a glucopyranose moiety and a biphenyl structure with hydroxyl and carboxylate groups. This unique structure may confer specific biological and chemical properties that are not present in similar compounds.
Propiedades
Número CAS |
85514-01-8 |
|---|---|
Fórmula molecular |
C19H20O10 |
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate |
InChI |
InChI=1S/C19H20O10/c20-7-13-15(24)16(25)17(26)19(28-13)29-18(27)14-11(5-10(22)6-12(14)23)8-2-1-3-9(21)4-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1 |
Clave InChI |
JXVLBOFIPHDJPS-WIMVFMHDSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=C(C(=CC(=C2)O)O)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



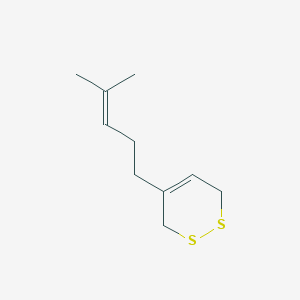

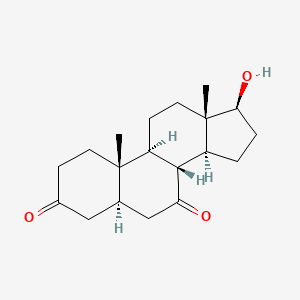

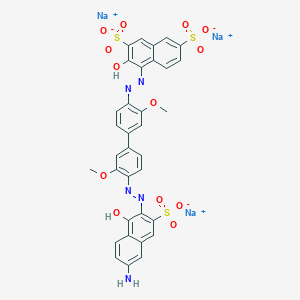
![D-Glucose,o-(N-acetyl-a-neuraminosyl)-(2(R)6)-O-[b-D-galactopyranosyl-(1(R)3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1(R)3)-O-b-D-galactopyranosyl-(1(R)4)-](/img/structure/B13791574.png)


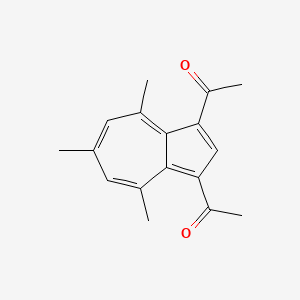
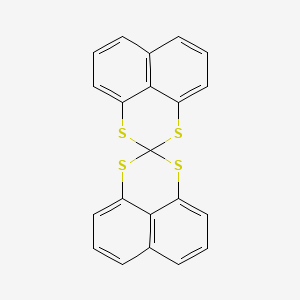
![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methoxy-5-nitrophenyl)azo]-N-(2-methoxyphenyl)-](/img/structure/B13791613.png)
